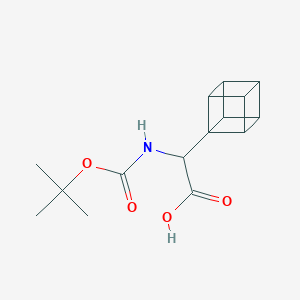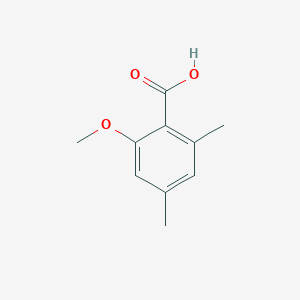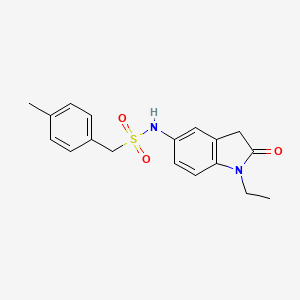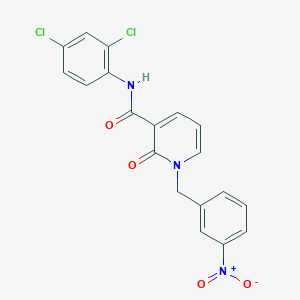
3-(4-fluorophenyl)-1-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-1-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H16FN5O2 and its molecular weight is 377.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives are primarily explored for their synthetic routes and structural characterization. Studies focus on the synthesis of related pyrazole derivatives, highlighting the importance of these compounds in medicinal chemistry and drug discovery. For example, the synthesis of pyrazolines and their evaluation for cytotoxicity against breast cancer cell lines demonstrates the potential therapeutic applications of these compounds. These syntheses involve various strategies, including the reaction of different intermediates under specific conditions to produce compounds with potential pharmacological activities (Ahsan et al., 2018).
Pharmaceutical Applications
Research has also been conducted on the pharmaceutical potential of these compounds, with some studies focusing on their cytotoxic activities. For instance, novel series of pyrazole carboxamide analogues have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, showing promising results against specific types of cancer cells (Ahsan et al., 2018). These findings indicate the potential of such compounds in the development of new anticancer drugs.
Antimicrobial and Antifungal Activities
Another area of interest is the investigation of antimicrobial and antifungal activities. Some derivatives have been tested against various bacterial and fungal strains, showing good activity levels. This suggests the potential use of these compounds in developing new antimicrobial agents to address the growing concern of antibiotic resistance (Ragavan et al., 2010).
Molecular Docking and Computational Studies
Computational studies and molecular docking have also been utilized to predict the interaction of these compounds with biological targets, providing insights into their mechanism of action and potential therapeutic applications. These studies help in understanding the structural requirements for biological activity and guide the design of more potent and selective drug candidates (Thomas et al., 2018).
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-26-18(10-16(25-26)12-6-8-13(21)9-7-12)20(28)22-11-17-14-4-2-3-5-15(14)19(27)24-23-17/h2-10H,11H2,1H3,(H,22,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOGBIHSDYHYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Ethylpyrazol-4-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2739905.png)


![2-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2739910.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2739913.png)
![2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2739914.png)
![(2Z)-N-acetyl-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2739915.png)
![1-Ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2739916.png)




